Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside
Description
Formononetin-8-C-beta-D-apiofuranosyl-(1→6)-O-beta-D-glucopyranoside (CAS: 1147858-78-3) is a naturally occurring isoflavonoid glycoside with the molecular formula C27H30O13 and a molecular weight of 562.52 g/mol . It is characterized by a formononetin aglycone (a methoxylated isoflavone) linked to a unique disaccharide moiety: a β-D-apiofuranosyl unit attached via a (1→6) glycosidic bond to a β-D-glucopyranosyl residue at the C-8 position .
Properties
Molecular Formula |
C27H30O13 |
|---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O13/c1-36-13-4-2-12(3-5-13)15-8-37-23-14(19(15)30)6-7-16(29)18(23)24-22(33)21(32)20(31)17(40-24)9-38-26-25(34)27(35,10-28)11-39-26/h2-8,17,20-22,24-26,28-29,31-35H,9-11H2,1H3/t17-,20-,21+,22-,24+,25+,26-,27-/m1/s1 |
InChI Key |
SDACXUAYLKRGLD-JXEKJTPYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside involves the glycosylation of formononetin with appropriate sugar donors. The reaction typically requires the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process . The reaction conditions often include controlled temperature and pH to ensure the selective formation of the desired glycoside.
Industrial Production Methods
Industrial production of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside involves the extraction of the compound from the roots of Pueraria lobata. The extraction process includes steps such as drying, grinding, and solvent extraction using solvents like ethanol or methanol . The extract is then purified using chromatographic techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases are used for hydrolysis.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Formononetin and respective sugars
Scientific Research Applications
Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside has various scientific research applications:
Chemistry: Used as a reference compound in the study of flavonoid glycosides.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential estrogenic effects and its role in the prevention of osteoporosis and cardiovascular diseases.
Industry: Used in the formulation of dietary supplements and functional foods.
Mechanism of Action
The mechanism of action of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside involves its interaction with estrogen receptors, leading to estrogenic effects. It also exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress pathways . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural uniqueness of Formononetin-8-C-beta-D-apiofuranosyl-(1→6)-O-beta-D-glucopyranoside lies in its apiofuranosyl-glucose disaccharide substitution at the C-8 position. Below is a detailed comparison with analogous glycosides, focusing on substitution patterns, sugar moieties, and biological implications.
Substitution Position: C-8 vs. C-7
- Formononetin-7-O-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside: This positional isomer substitutes the apiofuranosyl-glucose disaccharide at the C-7 position instead of C-7. While both compounds share the same aglycone and disaccharide structure, the C-7 substitution may alter hydrogen bonding and steric interactions with biological targets. In Caco-2 permeability assays, C-7 substituted derivatives often exhibit lower transport efficiency compared to C-8 analogues, possibly due to differences in molecular conformation .
- Calycosin 7-O-xylosylglucoside: Another isoflavonoid glycoside with a C-7 substitution, but it features a xylosyl-glucose disaccharide.
Sugar Moieties: Apiose vs. Xylose or Glucose
- Formononetin-8-C-β-D-xylopyranosyl-(1→6)-O-β-D-glucopyranoside: Replacing the apiofuranosyl group with a β-D-xylopyranosyl unit introduces a five-membered pyranose ring instead of a five-membered furanose ring. This structural change reduces the molecule’s flexibility and may impact binding to sugar-specific transporters. Mass spectrometry data (m/z 561.1602 [M-H]+) for this compound closely aligns with theoretical values, confirming its stability under analytical conditions .
- Swertiapuniside: A xanthone glycoside with a β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside disaccharide. Despite the shared (1→6) linkage, the xanthone aglycone confers distinct antioxidant properties compared to formononetin-based glycosides .
Linkage Patterns: (1→6) vs. (1→2) or Branched Chains
- Darendoside A: A phenethyl glycoside containing a β-D-apiofuranosyl-(1→2)-O-β-D-glucopyranoside moiety.
- Quercetin-3-O-(2′′-O-galloyl)-β-D-glucopyranoside: Features a galloyl group esterified to the glucose unit, significantly increasing antioxidant activity due to additional hydroxyl groups. This contrasts with Formononetin-8-C-apiofuranosyl-glucoside, which lacks such modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
